An In-depth Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2)
An In-depth Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Tolyl-d4-sulfonamide, a deuterated analogue of p-Toluenesulfonamide. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic and drug metabolism studies. This document delves into its chemical properties, synthesis, and applications, offering expert insights into its practical use in a research and development setting.
Introduction: The Significance of Isotopic Labeling in Bioanalysis
In the landscape of drug discovery and development, accurate quantification of drug candidates and their metabolites is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows for their distinct detection by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the unlabeled analyte during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
4-Tolyl-d4-sulfonamide is the deuterium-labeled counterpart of 4-Tolylsulfonamide (also known as p-Toluenesulfonamide). The unlabeled compound is a key intermediate in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs, as it acts as a carbonic anhydrase inhibitor.[2] Consequently, the deuterated analogue, 4-Tolyl-d4-sulfonamide, is an essential internal standard for the accurate quantification of 4-Tolylsulfonamide in biological matrices and for monitoring its potential as an impurity or metabolite in drug development pipelines.
Physicochemical Properties
The introduction of deuterium atoms into a molecule has a negligible effect on its bulk physicochemical properties such as melting point, boiling point, and solubility. Therefore, the properties of the unlabeled p-Toluenesulfonamide can be considered a very close approximation for 4-Tolyl-d4-sulfonamide.
| Property | Value | Source |
| Chemical Name | 4-Tolyl-d4-sulfonamide | N/A |
| Synonyms | p-Toluene-d4-sulfonamide, 4-Methylbenzene-d4-sulfonamide | [2] |
| CAS Number | 1219795-34-2 | [2] |
| Molecular Formula | C₇H₅D₄NO₂S | [1][2] |
| Molecular Weight | 175.24 g/mol | [1][2][3] |
| Appearance | White crystalline powder (based on unlabeled analogue) | N/A |
| Melting Point | Approx. 134-137 °C (for unlabeled analogue) | N/A |
| Boiling Point | Approx. 221 °C at 10 mmHg (for unlabeled analogue) | N/A |
| Solubility | Soluble in DMSO and alcohol; very slightly soluble in water (0.32 g/100 mL at 25 °C for unlabeled analogue) | N/A |
| pKa | Approx. 10.20 (for unlabeled analogue) | N/A |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis and Characterization
The synthesis of 4-Tolyl-d4-sulfonamide involves the introduction of four deuterium atoms onto the aromatic ring of the tolyl group. A plausible and efficient synthetic strategy would be to start with a deuterated precursor, such as toluene-d8, and then introduce the sulfonamide functionality. This approach ensures the stable incorporation of the deuterium labels.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from toluene-d8:
-
Chlorosulfonation of Toluene-d8: Toluene-d8 is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. This is a standard electrophilic aromatic substitution reaction.
-
Amination of 4-Tolyl-d4-sulfonyl chloride: The resulting 4-Tolyl-d4-sulfonyl chloride is then reacted with ammonia to form the final product, 4-Tolyl-d4-sulfonamide.
Caption: Proposed synthetic pathway for 4-Tolyl-d4-sulfonamide.
Exemplary Synthesis Protocol
This is a representative protocol based on established chemical principles for the synthesis of sulfonamides. It should be adapted and optimized by experienced synthetic chemists.
Step 1: Synthesis of 4-Tolyl-d4-sulfonyl chloride
-
In a fume hood, cool a flask containing toluene-d8 to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of chlorosulfonic acid dropwise to the cooled toluene-d8 with constant stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of 4-Tolyl-d4-sulfonamide
-
Dissolve the crude 4-Tolyl-d4-sulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Wash the organic layer with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Tolyl-d4-sulfonamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized 4-Tolyl-d4-sulfonamide should be confirmed using a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (175.24 g/mol ) and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a significant reduction or absence of signals in the aromatic region compared to the unlabeled standard, confirming deuteration. The methyl protons should still be present as a singlet.
-
²H NMR will show a signal in the aromatic region, confirming the presence of deuterium.
-
¹³C NMR can be used to confirm the carbon skeleton.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
The isotopic purity is a critical parameter for a SIL internal standard and should be determined by mass spectrometry. It is typically expected to be ≥98%.
Application in Quantitative Bioanalysis
The primary application of 4-Tolyl-d4-sulfonamide is as an internal standard for the quantification of 4-Tolylsulfonamide in complex matrices, such as plasma, urine, or tissue homogenates, using LC-MS/MS.
Rationale for Use as an Internal Standard
As a stable isotope-labeled analogue, 4-Tolyl-d4-sulfonamide is the ideal internal standard for 4-Tolylsulfonamide for the following reasons:
-
Similar Extraction Recovery: It will have virtually identical extraction efficiency from the biological matrix as the unlabeled analyte.
-
Co-elution in Chromatography: It will co-elute with the analyte under typical reversed-phase HPLC conditions.
-
Similar Ionization Efficiency: It will exhibit the same ionization behavior in the mass spectrometer source, effectively correcting for matrix-induced ion suppression or enhancement.
Exemplary LC-MS/MS Protocol for Quantification of 4-Tolylsulfonamide in Human Plasma
This protocol is a template and requires validation according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of 4-Tolyl-d4-sulfonamide in methanol (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
4-Tolylsulfonamide: Precursor ion (M+H)⁺ → Product ion
-
4-Tolyl-d4-sulfonamide: Precursor ion (M+H)⁺ → Product ion
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
